

An In-Depth Technical Guide on 2- Phenylpentanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylpentanal*

Cat. No.: *B2888259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of **2-phenylpentanal**, a chemical compound of interest in various scientific domains. It details the fundamental chemical identifiers, including the CAS number and IUPAC name, and summarizes its key physicochemical properties. While comprehensive experimental protocols and detailed biological pathway analyses for **2-phenylpentanal** are not extensively documented in publicly accessible literature, this guide furnishes the available data and offers a foundational understanding of this compound for research and development purposes.

Chemical Identity and Properties

2-Phenylpentanal is an organic compound classified as an aldehyde. Its chemical structure consists of a pentanal chain with a phenyl group substituted at the second carbon position.

Chemical Identifiers

A clear identification of **2-phenylpentanal** is crucial for accurate research and documentation. The standard chemical identifiers are provided in the table below.

Identifier	Value	Citation
CAS Number	21765-78-6	[1] [2]
IUPAC Name	2-phenylpentanal	[1]
Molecular Formula	C ₁₁ H ₁₄ O	[1]
Canonical SMILES	CCCC(C=O)C1=CC=CC=C1	[1]
InChI	InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3	[1]
InChIKey	UIXIZFIUMREAFZ-UHFFFAOYSA-N	[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-phenylpentanal**. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Citation
Molecular Weight	162.23 g/mol	[1]
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1]
Exact Mass	162.104465066 Da	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Heavy Atom Count	12	[1]
Complexity	125	[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis, purification, and biological application of **2-phenylpentanal** are not readily available in the current scientific literature. However, for structurally similar α -aryl substituted aldehydes, general synthetic methodologies can provide a conceptual framework.

A common approach for the synthesis of such compounds involves a crossed-aldo condensation reaction. For instance, the synthesis of 2-phenylbutanal is achieved through a base-catalyzed condensation of benzaldehyde and propanal, followed by selective hydrogenation.^[3] This two-step process first forms an α,β -unsaturated aldehyde intermediate, which is then reduced to the final saturated aldehyde.^[3] While this provides a potential synthetic strategy, the specific reaction conditions, catalysts, and purification methods would require optimization for the synthesis of **2-phenylpentanal**.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data regarding the specific biological activities, mechanism of action, and associated signaling pathways for **2-phenylpentanal**. Research into the biological effects of this compound appears to be limited.

For context, a related compound, 2-phenylpropenal, has been investigated as a reactive metabolite of the drug felbamate, where it is proposed to be involved in idiosyncratic drug reactions by potentially stimulating an immune response.^[4] This highlights a potential area of investigation for **2-phenylpentanal**, namely its metabolic fate and potential for bioactivation to reactive species. However, it must be emphasized that this is speculative and not based on direct evidence for **2-phenylpentanal**.

Due to the absence of specific information on the biological interactions of **2-phenylpentanal**, no signaling pathway or experimental workflow diagrams can be provided at this time.

Conclusion and Future Directions

2-Phenylpentanal is a well-defined chemical entity with established identifiers and computed physicochemical properties. However, there is a notable gap in the scientific literature concerning its synthesis, experimental applications, and biological activity. For researchers and

drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any new research in this area has the potential to be highly impactful.

Future research efforts could focus on:

- Developing and optimizing a robust synthetic protocol for **2-phenylpentanal**.
- Screening for biological activity across a range of assays to identify potential therapeutic applications or toxicological concerns.
- Investigating its metabolic profile to understand its biotransformation and potential for the formation of reactive metabolites.

As new research emerges, this technical guide will be updated to reflect the expanding knowledge base for **2-phenylpentanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpentanal | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-phenylpentanal | C12H16O | CID 53820947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide on 2-Phenylpentanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2888259#2-phenylpentanal-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com